- A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]PropellaneJournal of the American Chemical Society, 2023, 145(9), 5363-5369,
Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

943-08-8 structure
Produktname:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzothiazole,2-[(difluoromethyl)thio]-
- 2-(difluoromethylsulfanyl)-1,3-benzothiazole
- 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
- 2-(difluoromethylthio)benzo[d]thiazole
- 2-(difluoromethylthio)benzothiazole
- 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
- 2-Difluormethylthiobenzothiazol
- 2-Difluormethylthio-benzthiaxazol
- 2-difluoromethylsulfanyl-benzothiazole
- HMS1762N13
- 2-[(Difluoromethyl)thio]benzothiazole (ACI)
- 2-((Difluoromethyl)thio)benzo[d]thiazole
- Z55073648
- 943-08-8
- BS-29880
- C8H5F2NS2
- SCHEMBL15003935
- XYUPZERKMMCICQ-UHFFFAOYSA-N
- DTXSID30364107
- NCGC00319969-01
- 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
- MFCD00518584
- AKOS001035843
- EN300-89177
- CS-0186378
- AB01316392-02
- CCG-321108
- 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
-
- MDL: MFCD00518584
- Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
- InChI-Schlüssel: XYUPZERKMMCICQ-UHFFFAOYSA-N
- Lächelt: FC(SC1SC2C(=CC=CC=2)N=1)F
Berechnete Eigenschaften
- Genaue Masse: 216.98300
- Monoisotopenmasse: 216.983
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 180
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 66.4A^2
- XLogP3: 4
Experimentelle Eigenschaften
- Dichte: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 32-33°C
- Siedepunkt: 70-75 ºC (0.1 Torr)
- Flammpunkt: 109.7±30.1 ºC,
- Brechungsindex: 1.6088 (589.3 nm 25 ºC)
- Löslichkeit: Almost insoluble (0.098 g/l) (25 º C),
- PSA: 66.43000
- LogP: 3.61100
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Sicherheitsinformationen
- Code der Gefahrenkategorie: 20/21/22-36/37/38
- Sicherheitshinweise: S26; S36/37/39
- Risikophrasen:R20/21/22; R36/37/38
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-1g |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 1g |
1283.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FP543-200mg |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole |
943-08-8 | 98% | 200mg |
364.0CNY | 2021-07-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD63097-250mg |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 98% | 250mg |
¥124.0 | 2024-04-17 | |
Chemenu | CM361643-1g |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95%+ | 1g |
$89 | 2024-07-19 | |
Alichem | A059004086-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 5g |
$1017.60 | 2023-08-31 | |
TRC | D591700-25mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 25mg |
$ 70.00 | 2022-06-05 | ||
TRC | D591700-50mg |
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
Alichem | A059004086-1g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 97% | 1g |
$326.40 | 2023-08-31 | |
eNovation Chemicals LLC | Y1226383-5g |
2-((Difluoromethyl)thio)benzo[d]thiazole |
943-08-8 | 95% | 5g |
$650 | 2024-06-03 | |
Enamine | EN300-89177-2.5g |
2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole |
943-08-8 | 95% | 2.5g |
$286.0 | 2023-09-01 |
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ; 30 min, rt
1.2 overnight, rt
1.2 overnight, rt
Referenz
- Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic StudyJournal of Organic Chemistry, 2019, 84(24), 15948-15957,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referenz
- Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox CatalysisJournal of Organic Chemistry, 2017, 82(14), 7373-7378,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Referenz
- Electrochemical Difluoromethylation of Electron-rich OlefinsOrganic Letters, 2023, 25(10), 1678-1682,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: p-Xylene ; 1 h, 90 °C
Referenz
- Conversion between difluorocarbene and difluoromethylene ylideChemistry - A European Journal, 2013, 19(45), 15261-15266,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Referenz
- Synthesis and application of difluoro methylene phosphorus inner salt, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Referenz
- Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox CatalysisAngewandte Chemie, 2016, 55(8), 2743-2747,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Referenz
- Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal ActivitiesOrganic Letters, 2018, 20(21), 6901-6905,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 10 min, rt
Referenz
- Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classificationTetrahedron, 2021, 78,,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referenz
- Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2BrAngewandte Chemie, 2013, 52(47), 12390-12394,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Referenz
- Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonateJournal of Fluorine Chemistry, 2021, 250,,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 20 h, 20 - 30 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
1.2 Solvents: Methanol ; 20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Referenz
- A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidateCell Reports Physical Science, 2021, 2(4),,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; 4 h, 50 °C
Referenz
- Process for preparation of difluoromethyl substituted compounds, China, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 2 min, rt
Referenz
- Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds, World Intellectual Property Organization, , ,
Synthetic Routes 15
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane , Water ; rt; 1 h, rt
Referenz
- From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylationAngewandte Chemie, 2011, 50(11), 2559-2563,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Referenz
- Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in FlowACS Catalysis, 2019, 9(7), 6555-6563,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 8 h, 60 °C
Referenz
- Difluoromethylene phosphonium salt, synthesis and application thereof, China, , ,
Synthetic Routes 19
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials
- 1,3-benzothiazole-2-thiol
- Sodium bromodifluoroacetate
- 5-Methylpyrimidin-2-amine
- Sulfonium, (difluoromethyl)phenyl(2,4,6-trimethoxyphenyl)-
- Borate(1-),tetrafluoro-
- Trimethyl(bromodifluoromethyl)silane
- Ethanone, 2,2-difluoro-2-iodo-1-phenyl-
- Sodium 2-mercaptobenzothiazole
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- (Chlorodifluoromethyl)trimethylsilane
- 2,2-difluoro-2-triphenylphosphaniumylacetate
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Verwandte Literatur
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole

Reinheit:99%
Menge:5g
Preis ($):267.0